![molecular formula C10H16N2O B166952 (S)-5-(sec-Butyl)-3-methoxy-2-methylpyrazine CAS No. 136025-81-5](/img/structure/B166952.png)
(S)-5-(sec-Butyl)-3-methoxy-2-methylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-(sec-Butyl)-3-methoxy-2-methylpyrazine is a chemical compound that belongs to the pyrazine family. This compound has gained significant attention in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of (S)-5-(sec-Butyl)-3-methoxy-2-methylpyrazine is not well understood. However, studies have shown that this compound interacts with the olfactory receptors in the nasal cavity, leading to the perception of a roasted coffee aroma.
Biochemical and Physiological Effects:
(S)-5-(sec-Butyl)-3-methoxy-2-methylpyrazine has not been extensively studied for its biochemical and physiological effects. However, studies have shown that this compound has low toxicity and is safe for consumption in small quantities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of (S)-5-(sec-Butyl)-3-methoxy-2-methylpyrazine is its distinct aroma, which makes it an essential compound in the flavor and fragrance industry. However, the limitations of this compound include its low solubility in water, making it challenging to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on (S)-5-(sec-Butyl)-3-methoxy-2-methylpyrazine. One of the potential applications of this compound is in the development of novel flavoring agents for food products. Additionally, this compound can be used as a potential biomarker for certain diseases due to its distinct aroma. Moreover, further studies can be conducted to understand the mechanism of action of (S)-5-(sec-Butyl)-3-methoxy-2-methylpyrazine and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, (S)-5-(sec-Butyl)-3-methoxy-2-methylpyrazine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The synthesis method of this compound involves the reaction between 2-acetyl-1-pyrroline and sec-butylamine. This compound has been extensively studied for its potential applications in various fields of scientific research, including sensory science, flavor and fragrance industry, and food products. However, further studies are needed to understand the mechanism of action and potential applications of (S)-5-(sec-Butyl)-3-methoxy-2-methylpyrazine.
Synthesemethoden
The synthesis method of (S)-5-(sec-Butyl)-3-methoxy-2-methylpyrazine involves the reaction between 2-acetyl-1-pyrroline and sec-butylamine. This reaction is carried out in the presence of a catalyst such as lithium aluminum hydride. The product is then purified through column chromatography to obtain pure (S)-5-(sec-Butyl)-3-methoxy-2-methylpyrazine.
Wissenschaftliche Forschungsanwendungen
(S)-5-(sec-Butyl)-3-methoxy-2-methylpyrazine has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of sensory science. (S)-5-(sec-Butyl)-3-methoxy-2-methylpyrazine has a distinct aroma that is similar to roasted coffee, making it an essential compound in the flavor and fragrance industry. Moreover, it has been used as a flavoring agent in food products such as coffee, chocolate, and baked goods.
Eigenschaften
CAS-Nummer |
136025-81-5 |
---|---|
Produktname |
(S)-5-(sec-Butyl)-3-methoxy-2-methylpyrazine |
Molekularformel |
C10H16N2O |
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
5-[(2S)-butan-2-yl]-3-methoxy-2-methylpyrazine |
InChI |
InChI=1S/C10H16N2O/c1-5-7(2)9-6-11-8(3)10(12-9)13-4/h6-7H,5H2,1-4H3/t7-/m0/s1 |
InChI-Schlüssel |
CQKQPXBHCKUVTC-ZETCQYMHSA-N |
Isomerische SMILES |
CC[C@H](C)C1=CN=C(C(=N1)OC)C |
SMILES |
CCC(C)C1=CN=C(C(=N1)OC)C |
Kanonische SMILES |
CCC(C)C1=CN=C(C(=N1)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.